molecular formula C14H16O2S B14517186 1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 62499-84-7

1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B14517186
CAS No.: 62499-84-7
M. Wt: 248.34 g/mol
InChI Key: JBDPGRFYQKLIIH-UHFFFAOYSA-N
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Description

1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields of chemistry and biology. Its structure includes a phenylsulfanyl group, which can influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazo compounds and Baeyer–Villiger oxidation reagents . Major products formed from these reactions include amides, esters, and acetates of bicyclo[2.1.0]pentane-2-carboxylic acid .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological molecules. In medicine, its unique structure could be explored for drug development. In industry, it can be used in the synthesis of bio-active compounds .

Mechanism of Action

The mechanism of action of 1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets through its phenylsulfanyl group. This group can influence the compound’s reactivity and binding affinity with various molecular pathways .

Properties

CAS No.

62499-84-7

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

1,4,5-trimethyl-4-phenylsulfanyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C14H16O2S/c1-12-9-13(12,2)14(3,16-11(12)15)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

JBDPGRFYQKLIIH-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(C(OC2=O)(C)SC3=CC=CC=C3)C

Origin of Product

United States

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